N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3) is the deuterium-labeled form of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of the industrial solvent trichloroethylene (TCE). Due to its isotopic labeling, N-Ac-TCVC-d3 serves as an invaluable tool in toxicology and drug metabolism studies, primarily as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in the metabolic pathway of TCE, and detailed protocols for its use in experimental settings.
Core Compound Data
The fundamental chemical and physical properties of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 and its unlabeled analog are summarized below. It is important to note that while some physical properties are experimentally determined, others are computationally predicted.
| Property | N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 | N-Acetyl-S-(trichlorovinyl)-L-cysteine | Source |
| IUPAC Name | (2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | (2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | PubChem[1] |
| Synonyms | N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC-d3 | N-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC | Multiple Sources |
| CAS Number | 1346616-95-2 | 111348-61-9 | Multiple Sources |
| Molecular Formula | C₇H₅D₃Cl₃NO₃S | C₇H₈Cl₃NO₃S | Multiple Sources |
| Molecular Weight | 295.59 g/mol | 292.57 g/mol | Simson Pharma |
| Purity | Typically ≥98% (Isotopic) | ≥90% | Cayman Chemical[2] |
| Physical Form | Solid | Solid | Cayman Chemical[2] |
| Solubility | Not specified | Soluble in Chloroform | Cayman Chemical[2] |
| XLogP3 (Computed) | Not available | 2.3 | PubChem[1] |
| Storage Temperature | -20°C | -20°C | Multiple Sources |
Metabolic Pathway of Trichloroethylene
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a downstream metabolite of trichloroethylene (TCE) formed via the glutathione (GSH) conjugation pathway. This metabolic activation route is of significant toxicological interest as it leads to the formation of reactive intermediates implicated in nephrotoxicity. The pathway begins in the liver, where TCE is conjugated with glutathione, and subsequent enzymatic processing in the liver and kidneys leads to the formation of the N-acetylated cysteine conjugate, which is then excreted in the urine.
Caption: Metabolic activation of Trichloroethylene via the Glutathione pathway.
Experimental Protocols
Synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine
The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine and its deuterated analog is a multi-step process that is typically performed by specialized chemical synthesis companies and is not widely published in standard literature. The general procedure involves two key steps:
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Synthesis of S-(trichlorovinyl)-L-cysteine: This step involves the reaction of L-cysteine with tetrachloroethylene in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of cysteine attacks one of the carbons of the double bond in tetrachloroethylene, leading to the displacement of a chloride ion. This step is critical and requires careful control of reaction conditions to ensure the desired product is formed.
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N-acetylation: The resulting S-(trichlorovinyl)-L-cysteine is then acetylated at the amino group. This is commonly achieved by reacting the intermediate with acetic anhydride. For the synthesis of the d3-labeled compound, deuterated acetic anhydride (acetic anhydride-d6) would be used in this step. The product is then purified using techniques such as recrystallization or column chromatography.
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is an ideal internal standard for the quantification of the endogenous metabolite in biological samples. Below is a representative protocol for the analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine in plasma.
1. Sample Preparation (Protein Precipitation)
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To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 in methanol).
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Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
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Vortex the sample vigorously for 1 minute.
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Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Parameters
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (example for a related compound, N-acetylcysteine):
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3. Data Analysis
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Quantify the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3).
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Compare this ratio to a calibration curve constructed from standards of known concentrations.
Experimental and Analytical Workflow
The use of a stable isotope-labeled internal standard is central to the "stable isotope dilution" methodology, which is the gold standard for quantitative bioanalysis.[4][5] The workflow ensures high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.
Caption: Workflow for biomarker quantification using a stable isotope-labeled internal standard.
In Vitro Metabolism Study in Hepatocytes
To investigate the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine from TCE in a controlled environment, an in vitro study using cryopreserved human hepatocytes can be performed.
1. Cell Culture and Treatment
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Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol, typically on collagen-coated plates.
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Allow the cells to attach and form a monolayer (typically 4-6 hours).
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Replace the plating medium with a serum-free incubation medium and allow the cells to acclimate.
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Prepare a stock solution of TCE in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be non-toxic to the cells (typically ≤0.1%).
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Treat the hepatocytes with various concentrations of TCE for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
2. Sample Collection and Preparation
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At each time point, collect both the incubation medium and the cells.
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To the collected medium, add N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 as an internal standard.
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Lyse the cells and combine the lysate with the corresponding medium sample.
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Perform protein precipitation as described in the bioanalytical method above.
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Process the samples for LC-MS/MS analysis.
3. Analysis
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Analyze the samples using the developed LC-MS/MS method to quantify the amount of N-Acetyl-S-(trichlorovinyl)-L-cysteine formed at each time point and TCE concentration.
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The data can be used to determine the kinetics of metabolite formation in hepatocytes.[6]
This technical guide provides a foundational understanding of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 and its application in scientific research. The provided protocols are representative and should be optimized for specific experimental conditions and instrumentation.
References
- 1. S-Trichlorovinyl-N-acetylcysteine | C7H8Cl3NO3S | CID 119577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro to in vivo extrapolation for trichloroethylene metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
